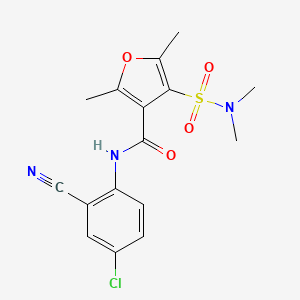

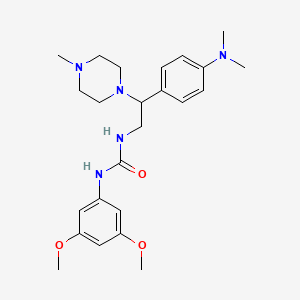

![molecular formula C24H27N3O B2431368 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-45-6](/img/structure/B2431368.png)

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours can afford 4-(1H-benzimidazol-2-yl)aniline .Scientific Research Applications

Medicinal Chemistry:

Imidazol-4-ones serve as an essential scaffold in drug discovery. Researchers have explored their potential as pharmacologically active compounds. Specifically, this compound could be investigated for its interactions with biological targets, such as enzymes or receptors. Further studies might focus on its binding affinity, mechanism of action, and potential therapeutic applications .

Natural Product Synthesis:

Imidazol-4-ones play a crucial role in the total synthesis of natural products. Researchers have utilized them as building blocks to construct complex molecules found in nature. Investigating their use in synthesizing specific natural products could yield valuable insights into their biological activities and potential applications .

Agrochemicals:

The compound’s heterocyclic structure makes it relevant in agrochemical research. Scientists explore its pesticidal properties, herbicidal effects, and potential as growth regulators. Investigating its impact on plant health and crop yield could lead to innovative agricultural solutions .

Fluorescent Protein Chromophores:

Imidazol-4-ones have been employed in designing fluorescent probes and chromophores. Their unique photophysical properties make them suitable for labeling proteins, tracking cellular processes, and visualizing biological structures. Researchers could explore their use in live-cell imaging and diagnostics .

Advanced Glycation End Products (AGEs):

In the body, imidazol-4-ones are found as AGEs, which are associated with aging and various diseases. Investigating their formation, impact, and potential therapeutic interventions could be a fascinating avenue of research. For instance, understanding their role in diabetes-related complications or neurodegenerative disorders could be valuable .

Post-Translational Modifications:

Imidazol-4-ones, such as 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), are post-translational modifications of amino acids. Researchers could explore their occurrence, biological significance, and potential implications in health and disease. For example, studying MIO’s role in protein function or cellular signaling pathways could be enlightening .

properties

IUPAC Name |

4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-4-13-26-16-20(14-23(26)28)24-25-21-7-5-6-8-22(21)27(24)15-18-9-11-19(12-10-18)17(2)3/h4-12,17,20H,1,13-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDUGVRYRKJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

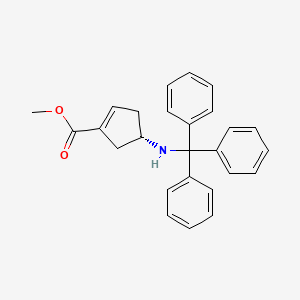

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)

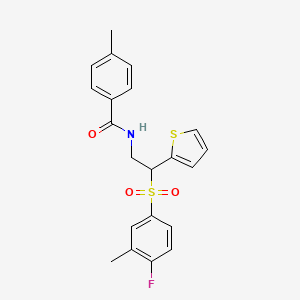

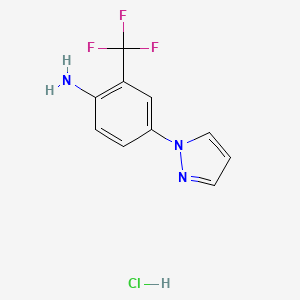

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

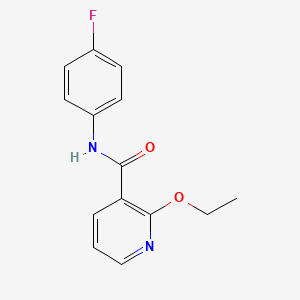

![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)

![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)